

# Methaniazide: A Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methaniazide**

Cat. No.: **B076274**

[Get Quote](#)

Disclaimer: Scientific literature providing specific quantitative data for **Methaniazide** is limited. Much of the information presented herein is based on the well-characterized properties of its parent compound, Isoniazid, which is the presumed active metabolite. This guide is intended for informational purposes and should be supplemented with further experimental validation.

## Introduction

**Methaniazide**, also known as Isoniazid Methanesulfonate, is a derivative of the first-line anti-tuberculosis drug, Isoniazid.<sup>[1][2]</sup> It was developed as an antibiotic for the treatment of tuberculosis.<sup>[1][2]</sup> Structurally, it combines Isoniazid with a methanesulfonic acid group.<sup>[1]</sup> **Methaniazide** is typically used as its sodium salt.<sup>[1][2]</sup> It is believed to act as a prodrug, releasing Isoniazid, which is then converted to its active form.<sup>[1][2]</sup> This guide provides a comprehensive overview of the chemical structure, properties, and available biological data for **Methaniazide**, with a focus on its relevance to researchers and professionals in drug development.

## Chemical Structure and Properties

**Methaniazide** is chemically named [2-(Pyridine-4-carbonyl)hydrazinyl]methanesulfonic acid.<sup>[1]</sup> It is an achiral molecule.<sup>[3]</sup>

## Physicochemical Properties

Quantitative physicochemical data for **Methaniazide** is not extensively available. The following table summarizes known properties and includes data for the parent compound, Isoniazid, for comparative purposes.

| Property          | Methaniazide                                                                 | Isoniazid                                                          |
|-------------------|------------------------------------------------------------------------------|--------------------------------------------------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>9</sub> N <sub>3</sub> O <sub>4</sub> S <sup>[3]</sup> | C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O                     |
| Molecular Weight  | 231.23 g/mol <sup>[3]</sup>                                                  | 137.14 g/mol                                                       |
| IUPAC Name        | [2-(Pyridine-4-carbonyl)hydrazinyl]methanesulfonic acid <sup>[1]</sup>       | Pyridine-4-carbohydrazide                                          |
| CAS Number        | 13447-95-5 <sup>[1]</sup>                                                    | 54-85-3                                                            |
| Melting Point     | Not available                                                                | 171-173 °C <sup>[4]</sup>                                          |
| pKa               | Not available                                                                | 1.82, 3.60, 10.8                                                   |
| Solubility        | Not available                                                                | Water: 14 g/100 mL (25 °C);<br>Ethanol: ~2% (25 °C) <sup>[4]</sup> |
| LogP              | -2.37 (calculated) <sup>[5]</sup>                                            | -0.64 <sup>[4]</sup>                                               |

## Synthesis of Methaniazide

A general method for the synthesis of Isoniazid derivatives, including sulfonate esters, has been described. The synthesis of **Methaniazide** (Isoniazid Mesylate) can be achieved by reacting Isoniazid with methanesulfonyl chloride.

## General Synthetic Protocol

The following is a representative, generalized protocol for the synthesis of an Isoniazid sulfonate derivative.

### Materials:

- Isoniazid
- Methanesulfonyl chloride

- A suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)
- A non-nucleophilic base (e.g., Triethylamine, Pyridine)
- Anhydrous sodium sulfate
- Solvents for purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

- Dissolve Isoniazid in the aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the non-nucleophilic base to the solution and stir.
- Cool the mixture in an ice bath.
- Slowly add a solution of methanesulfonyl chloride in the aprotic solvent to the cooled mixture.
- Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by Thin Layer Chromatography).
- Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield **Methaniazide**.

Characterization: The final product should be characterized by techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[\[6\]](#)

## Mechanism of Action

**Methaniazide** is presumed to be a prodrug that is hydrolyzed in vivo to release Isoniazid. The mechanism of action of Isoniazid against *Mycobacterium tuberculosis* is well-established and involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.

## Activation of the Prodrug

Isoniazid itself is not active. It requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.<sup>[7]</sup> Inside the bacterium, KatG converts Isoniazid into a reactive isonicotinic acyl radical.<sup>[7]</sup>

## Inhibition of Mycolic Acid Synthesis

The isonicotinic acyl radical then covalently adducts with NAD<sup>+</sup> to form an isonicotinoyl-NAD complex. This complex binds to and inhibits the enoyl-acyl carrier protein reductase, InhA. InhA is a key enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the elongation of fatty acids to form mycolic acids. The inhibition of InhA disrupts the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

[Click to download full resolution via product page](#)**Figure 1:** Proposed mechanism of action of **Methaniazide**.

## Pharmacokinetics

Specific pharmacokinetic data for **Methaniazide** is not available. The following information pertains to Isoniazid and provides an expected profile for the active metabolite of **Methaniazide**. The pharmacokinetic properties of Isoniazid can vary significantly between individuals due to genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme, leading to "fast" and "slow" acetylator phenotypes.[\[8\]](#)

| Parameter    | Value (for Isoniazid)                                                                                                                                                                                                                                              |
|--------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Absorption   | Rapidly and almost completely absorbed from the gastrointestinal tract. <a href="#">[9]</a>                                                                                                                                                                        |
| Distribution | Distributes into all body tissues and fluids, including cerebrospinal fluid. Protein binding is low (10-15%). <a href="#">[9]</a>                                                                                                                                  |
| Metabolism   | Primarily metabolized in the liver and small intestine by N-acetylation to acetylisoniazid. <a href="#">[8]</a><br>This is followed by hydrolysis to isonicotinic acid and acetylhydrazine. The rate of acetylation is genetically determined. <a href="#">[8]</a> |
| Excretion    | Primarily excreted in the urine as metabolites.                                                                                                                                                                                                                    |
| Half-life    | Varies with acetylator phenotype: Slow acetylators: 2-5 hours; Fast acetylators: 0.5-1.6 hours. <a href="#">[9]</a>                                                                                                                                                |

## Pharmacodynamics

There is a lack of specific data on the pharmacodynamic properties of **Methaniazide**. The in vitro activity of Isoniazid against *Mycobacterium tuberculosis* is well-documented.

| Parameter                                                                   | Value (for Isoniazid)                |
|-----------------------------------------------------------------------------|--------------------------------------|
| Minimum Inhibitory Concentration (MIC) against <i>M. tuberculosis</i> H37Rv | 0.02-0.04 µg/mL <a href="#">[10]</a> |

## Toxicology

Detailed toxicological studies specifically on **Methaniazide** are not readily available. A combination drug containing **Methaniazide** (Neothetazone) has been associated with a case report of gigantomastia.<sup>[2][11]</sup> The toxicity profile of Isoniazid is well-characterized and is primarily associated with hepatotoxicity and neurotoxicity.

| Parameter                                 | Value (for Isoniazid)                                                                                                                                                                             |
|-------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Acute Toxicity (LD <sub>50</sub> in mice) | 149 mg/kg (intravenous) <sup>[12]</sup>                                                                                                                                                           |
| Adverse Effects                           | Hepatotoxicity (ranging from asymptomatic elevation of liver enzymes to acute liver failure), peripheral neuropathy, central nervous system effects (e.g., seizures in overdose). <sup>[13]</sup> |

## Experimental Protocols

The following are generalized protocols for the in vitro and in vivo evaluation of anti-tuberculosis agents like **Methaniazide**.

### In Vitro Susceptibility Testing (MIC Determination)

**Objective:** To determine the minimum inhibitory concentration (MIC) of **Methaniazide** against *Mycobacterium tuberculosis*.

**Method:** Broth microdilution method using a 96-well plate format.

**Materials:**

- *Mycobacterium tuberculosis* H37Rv strain
- Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
- **Methaniazide** stock solution
- 96-well microplates

- Resazurin sodium salt solution (for viability assessment)
- Positive control drug (e.g., Isoniazid)
- Negative control (no drug)

**Procedure:**

- Prepare a serial two-fold dilution of **Methaniazide** in Middlebrook 7H9 broth in the 96-well plate.
- Prepare a standardized inoculum of *M. tuberculosis* H37Rv.
- Inoculate each well (except for the sterility control) with the bacterial suspension.
- Include wells for a positive control (Isoniazid), a negative control (no drug), and a sterility control (broth only).
- Incubate the plates at 37°C for 7-14 days.
- After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.
- The MIC is determined as the lowest concentration of **Methaniazide** that prevents a color change of the resazurin indicator from blue to pink (indicating inhibition of bacterial growth).  
[\[14\]](#)

## In Vivo Efficacy in a Mouse Model of Tuberculosis

**Objective:** To evaluate the in vivo efficacy of **Methaniazide** in a murine model of chronic tuberculosis infection.

**Method:** Aerosol infection of mice followed by drug treatment and assessment of bacterial load in the lungs.

**Animals:** BALB/c mice.

**Materials:**

- *Mycobacterium tuberculosis* H37Rv strain
- Aerosol exposure chamber
- **Methaniazide** formulation for oral gavage
- Positive control drug (e.g., Isoniazid)
- Vehicle control

Procedure:

- Infect mice with a low dose of *M. tuberculosis* H37Rv via aerosol exposure.
- Allow the infection to establish for a period of 2-4 weeks to create a chronic infection model.
- Randomly assign mice to treatment groups: Vehicle control, **Methaniazide** (at various doses), and positive control (Isoniazid).
- Administer the treatments daily via oral gavage for a specified duration (e.g., 4-8 weeks).
- At the end of the treatment period, euthanize the mice and aseptically remove the lungs.
- Homogenize the lung tissue and prepare serial dilutions.
- Plate the dilutions on Middlebrook 7H10 or 7H11 agar plates.
- Incubate the plates at 37°C for 3-4 weeks.
- Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs of each treatment group.
- Compare the CFU counts between the treatment groups to assess the efficacy of **Methaniazide**.

[Click to download full resolution via product page](#)**Figure 2:** Generalized experimental workflow for evaluating **Methaniazide**.

## Signaling Pathways

Direct studies on the effects of **Methaniazide** on mycobacterial signaling pathways are not available. However, transcriptomic analyses of *Mycobacterium tuberculosis* treated with Isoniazid have revealed significant changes in gene expression, providing insights into the cellular response to the drug.

Treatment with Isoniazid leads to the upregulation of genes involved in mycolic acid biosynthesis, likely as a compensatory response to the inhibition of this pathway.[\[15\]](#) Additionally, genes associated with stress responses are often induced.[\[16\]](#) Transcriptional profiling has shown that drug-tolerant ("persister") mycobacteria exhibit a downregulation of genes related to growth and metabolism, and an upregulation of stress response genes and efflux pumps.[\[8\]](#) These findings suggest that the efficacy of Isoniazid, and by extension **Methaniazide**, is linked to the metabolic state of the bacterium.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pyrazinamide-isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity [scielo.org.co]
- 2. Methaniazide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. methaniazide [drugcentral.org]
- 6. mdpi.com [mdpi.com]
- 7. Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptional Adaptation of Drug-tolerant *Mycobacterium tuberculosis* During Treatment of Human Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgrx.org]

- 10. research.unl.pt [research.unl.pt]
- 11. Methaniazide/thioacetazone - Wikipedia [en.wikipedia.org]
- 12. A High Dose of Isoniazid Disturbs Endobiotic Homeostasis in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoniazid Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 14. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transcriptional adaptation of drug-tolerant Mycobacterium tuberculosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptional adaptation of Mycobacterium tuberculosis that survives prolonged multi-drug treatment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methaniazide: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076274#chemical-structure-and-properties-of-methaniazide>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)